Stearyl arachidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

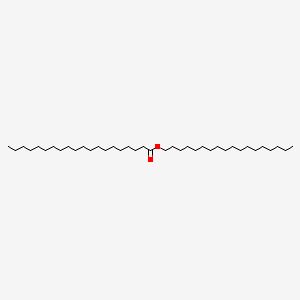

Structure

2D Structure

Properties

IUPAC Name |

octadecyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRSWAIUFMEQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066797 | |

| Record name | Stearyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Eicosanoic acid, octadecyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22432-79-7 | |

| Record name | Eicosanoic acid, octadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22432-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022432797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl icosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79OY42L2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stearyl arachidate CAS number and molecular formula.

An In-depth Technical Guide to Stearyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a saturated wax ester, is a compound of interest in various scientific disciplines, including pharmaceutical sciences and materials research. This technical guide provides a comprehensive overview of its fundamental chemical properties, including its CAS number and molecular formula. While specific biological activities and roles in signaling pathways are not extensively documented in current literature, this paper aims to provide a foundational understanding by summarizing its known characteristics and presenting generalized experimental workflows relevant to its analysis.

Chemical Identity

This compound is the ester formed from stearyl alcohol (1-octadecanol) and arachidic acid (eicosanoic acid).

| Identifier | Value | Reference |

| CAS Number | 22432-79-7 | [1][2][3][4] |

| Molecular Formula | C38H76O2 | [1] |

| Synonyms | Octadecyl icosanoate, Eicosanoic acid, octadecyl ester, Arachidic acid stearyl ester |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Weight | 565.01 g/mol | |

| Appearance | Solid (at room temperature) | |

| Storage Temperature | -20°C |

Potential Applications in Research and Development

While specific applications in drug development are not well-documented for this compound itself, related long-chain fatty acids and esters are utilized in pharmaceutical formulations. Stearic acid, a precursor, is widely used as a lubricant and in the production of tablets and capsules. It also finds use in creams and ointments as an emulsifier. Given its waxy nature, this compound may be explored for similar applications, such as in controlled-release formulations or as a component in topical preparations.

Experimental Protocols: A Generalized Approach

Purity and Identity Confirmation

The purity and identity of a this compound sample can be ascertained using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, coupled with a suitable detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), can be developed to determine the purity of this compound.

-

Gas Chromatography (GC): Following hydrolysis and methylation, the constituent fatty acid (arachidic acid) and fatty alcohol (stearyl alcohol) can be analyzed by GC to confirm the composition.

-

Mass Spectrometry (MS): Direct infusion or LC-MS can provide the molecular weight of the parent ion, confirming the identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the chemical structure of this compound, confirming the ester linkage and the lengths of the alkyl chains.

Logical Workflow for Quality Control

The following diagram illustrates a generalized workflow for the quality control of a this compound sample, from initial reception to final characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Stearyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl arachidate (C38H76O2) is a wax ester composed of stearyl alcohol and arachidic acid.[1][2] As a long-chain saturated ester, it possesses properties that make it a subject of interest in various industrial applications, including cosmetics and, notably, as a component in advanced drug delivery systems. Its highly lipophilic nature and solid state at room temperature allow for its use in the formation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can encapsulate and control the release of therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential applications in pharmaceutical sciences.

Physical Properties

This compound is a white, waxy solid at room temperature.[1] Its physical characteristics are primarily dictated by its long, saturated hydrocarbon chains, which allow for strong van der Waals interactions and an ordered crystalline structure.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C38H76O2 | [1][3] |

| Molecular Weight | 565.01 g/mol | |

| CAS Number | 22432-79-7 | |

| Physical State | Solid | |

| Boiling Point | 569.4 °C at 760 mmHg | |

| Density | 0.857 g/cm³ | |

| Flash Point | 310.1 °C | |

| Refractive Index | 1.457 | |

| XLogP3 | 18.4 | |

| Purity | >99% | |

| Storage Temperature | Room temperature or -20°C |

Solubility Profile

Due to its long, nonpolar hydrocarbon chains, this compound is practically insoluble in water. However, it exhibits solubility in various organic solvents. The choice of solvent is critical for analytical procedures and formulation development. For long-chain esters like this compound, nonpolar solvents such as hexane and heptane are generally effective. It is also soluble in chloroform. For specific applications, it may be dissolved in solvents like ethanol, DMSO, and dimethylformamide, particularly with heating.

Chemical Properties and Reactivity

This compound, as a wax ester, is characterized by the ester linkage between stearyl alcohol and arachidic acid. This functional group is the primary site of chemical reactivity.

Synthesis

The most common method for synthesizing this compound is through the direct esterification of stearyl alcohol with arachidic acid. This reaction typically involves heating the two reactants in the presence of a catalyst to drive the removal of water and shift the equilibrium towards the formation of the ester.

References

An In-depth Technical Guide to the Solubility of Stearyl Arachidate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of stearyl arachidate, a long-chain wax ester. Due to its chemical nature, this compound sees application in various fields, including cosmetics, pharmaceuticals, and as a biochemical reagent. Understanding its solubility is critical for formulation development, purification processes, and analytical method development.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the available qualitative information and provides a framework for experimental determination.

Core Concepts: Predicting Solubility

This compound (C38H76O2) is a large, non-polar molecule, being an ester of stearyl alcohol (a C18 alcohol) and arachidic acid (a C20 fatty acid). The principle of "like dissolves like" is fundamental to predicting its solubility. The long hydrocarbon chains of both the alcohol and fatty acid components dominate its molecular structure, rendering it highly lipophilic and hydrophobic.

Consequently, this compound is expected to be:

-

Soluble in non-polar and weakly polar organic solvents that can effectively solvate its long alkyl chains through van der Waals forces. This includes aromatic solvents, halogenated hydrocarbons, and ethers.[1][2]

-

Sparingly soluble to insoluble in polar aprotic and polar protic solvents.

-

Practically insoluble in water. A safety data sheet for this compound confirms its insolubility in water.[3] An estimated water solubility is exceptionally low, around 2.736 x 10⁻¹³ mg/L at 25°C.[4]

Data Presentation: Solubility of this compound

As of the date of this guide, specific, experimentally determined quantitative solubility data for this compound across a range of common organic solvents and temperatures is not widely published. The following table is provided as a template for researchers to record their own experimental findings.

Table 1: Experimental Solubility of this compound

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Hexane | Non-polar Aliphatic | e.g., 25 | Record Data Here | |

| Toluene | Non-polar Aromatic | e.g., 25 | Record Data Here | |

| Chloroform | Halogenated | e.g., 25 | Record Data Here | |

| Diethyl Ether | Ether | e.g., 25 | Record Data Here | |

| Acetone | Ketone | e.g., 25 | Record Data Here | |

| Ethyl Acetate | Ester | e.g., 25 | Record Data Here | |

| Ethanol | Polar Protic (Alcohol) | e.g., 25 | Record Data Here | |

| Methanol | Polar Protic (Alcohol) | e.g., 25 | Record Data Here |

Note on Data: The general expectation is that solubility will be highest in non-polar solvents like hexane, toluene, and chloroform, and will decrease significantly with increasing solvent polarity. For long-chain wax esters, solubility in solvents like ethanol is often low at room temperature but can increase with heating.[5]

Reference Data: Solubility of Stearic Acid

To provide a contextual reference, the following table summarizes experimentally determined solubility data for stearic acid, a structurally related fatty acid. While not a direct substitute for this compound data, it illustrates the expected trends in solubility across different solvent classes.

Table 2: Experimentally Determined Solubility of Stearic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Molar Solubility (mol/L) | Reference |

| Methanol | Ambient | 0.052 | |

| Ethanol | Ambient | 0.164 | |

| Acetone | Ambient | 0.168 | |

| Ethyl Acetate | Ambient | 0.295 | |

| Hexane | Ambient | 0.046 | |

| Toluene | Ambient | 0.060 |

Data from various sources compiled by Scribd. The solubility of stearic acid in ethanol, methanol, ethyl acetate, and acetone has been measured at temperatures from 301 to 313 K.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelength if a chromophore is present or after derivatization), or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure equilibrium with the solid phase.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely seal the vial.

-

Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. For large, poorly soluble molecules, this can take 24 to 72 hours. A preliminary time-course study is recommended to determine the time to equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

-

Carefully draw the supernatant (the saturated solution) using a glass syringe.

-

Filter the supernatant through a chemically inert syringe filter (PTFE) into a clean vial. This step is critical to remove any remaining micro-particulates.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated filtrate based on the dilution factor.

-

3. Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Always report the temperature at which the solubility was determined.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

A Technical Guide to the Thermal Properties of Pure Stearyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties, specifically the melting and boiling points, of pure stearyl arachidate. It includes a summary of its physicochemical data, detailed experimental protocols for thermal analysis, and logical diagrams to illustrate key concepts and workflows.

Physicochemical and Thermal Properties of this compound

This compound (also known as octadecyl eicosanoate) is a wax ester formed from stearyl alcohol and arachidic acid.[1] Its thermal properties are critical for applications in various fields, including pharmaceuticals, cosmetics, and as a phase change material (PCM).

Table 1: Physicochemical and Thermal Data for this compound

| Property | Value | Source |

| Molecular Formula | C38H76O2 | [1][2] |

| Molecular Weight | 565.01 g/mol | [1][2] |

| Boiling Point | 569.4 °C at 760 mmHg | |

| Melting Point | Data not readily available. See note below. | |

| Density | 0.857 g/cm³ | |

| Physical State | Solid at room temperature |

Note on Melting Point: While a specific experimental value for the melting point of pure this compound is not available in the reviewed literature, it is expected to be a waxy solid at room temperature. For reference, stearyl stearate, a closely related wax ester, has a melting point in the range of 62-63 °C. The melting point of fatty acid esters is influenced by the chain lengths of both the fatty acid and the alcohol component; generally, it increases with longer chain lengths.

Experimental Protocols for Thermal Analysis

The determination of the melting and boiling points of this compound, along with its thermal stability and purity, involves several analytical techniques.

High purity of the compound is crucial for accurate thermal analysis. A general method for the synthesis of wax esters like this compound is through direct esterification.

Synthesis Protocol (Adapted from Stearyl Stearate Synthesis):

-

Reactants: Equimolar amounts of arachidic acid and stearyl alcohol are used.

-

Catalyst: A catalyst, such as a metal oxide (e.g., magnesium oxide, stannous oxide) or a heteropolyacid, is added to the reaction mixture. The use of a metal oxide can simplify the purification process as it can be removed by filtration.

-

Reaction Conditions: The mixture is heated, typically under a nitrogen atmosphere to prevent oxidation, with continuous stirring. The reaction temperature can range from 110 °C to 240 °C. The reaction is refluxed for several hours.

-

Purification:

-

The reaction mixture is washed with warm distilled water to remove any water-soluble catalysts or byproducts.

-

The organic layer is dried over an anhydrous salt like sodium sulfate.

-

The product can be further purified by recrystallization from a suitable solvent or by column chromatography.

-

DSC is a primary technique for determining the melting point and other thermal transitions of materials like fatty acid esters.

General DSC Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of pure this compound is hermetically sealed in an aluminum pan.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Thermal Program:

-

The sample is typically cooled to a low temperature (e.g., 0 °C) and then heated at a constant rate (e.g., 1-10 °C/min) under a nitrogen atmosphere.

-

The heating cycle records the energy absorbed by the sample during melting.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting event. The enthalpy of fusion, which is the area under the melting peak, can also be calculated.

TGA is used to measure changes in the mass of a sample as a function of temperature, which can indicate the boiling point and thermal stability.

General TGA Protocol:

-

Sample Preparation: A small amount of the sample is placed in a TGA crucible.

-

Instrumentation: A Thermogravimetric Analyzer is used.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. A sharp weight loss indicates evaporation (boiling) or decomposition. The onset temperature of this weight loss is taken as the boiling or decomposition temperature.

GC-MS is essential for confirming the purity of the synthesized this compound and identifying any residual starting materials or byproducts.

General GC-MS Protocol:

-

Sample Preparation: The this compound sample is dissolved in an appropriate solvent. For analysis of the fatty acid and alcohol components, a derivatization step to form more volatile esters (e.g., fatty acid methyl esters, FAMEs) may be necessary.

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer is used. A capillary column suitable for separating long-chain esters is chosen (e.g., a non-polar or medium-polarity column).

-

Chromatographic Conditions:

-

Injector: The sample is injected into a heated inlet in split or splitless mode.

-

Oven Program: The oven temperature is programmed to ramp up to effectively separate the components. A typical program might start at a lower temperature and increase at a set rate to a final temperature that is held for some time.

-

Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the eluting compounds.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The identity of the this compound peak is confirmed by its retention time and its mass spectrum, which is compared to a spectral library. The purity is determined by the relative area of the main peak.

Visualizations

Caption: Workflow for determining the thermal properties of this compound.

Caption: Relationship between the chemical structure and thermal properties of wax esters.

References

An In-depth Technical Guide to Stearyl Arachidate: Synonyms, Properties, and Associated Methodologies

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of stearyl arachidate, a wax ester of significant interest in various scientific and industrial applications. This document elucidates its nomenclature, chemical identifiers, and explores relevant experimental methodologies and biological signaling contexts for its constituent fatty acids.

Nomenclature and Chemical Identity of this compound

This compound is systematically known as octadecyl eicosanoate. It is the ester formed from the condensation of stearyl alcohol (octadecanol) and arachidic acid (eicosanoic acid). A comprehensive list of its synonyms and chemical identifiers is presented in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Category | Identifier |

| Common Name | This compound |

| IUPAC Name | octadecyl icosanoate[1] |

| Systematic Names | Octadecyl eicosanoate[2][3][4] |

| Stearyl eicosanoate[2] | |

| Eicosanoic acid, octadecyl ester | |

| Arachidic acid stearyl ester | |

| CAS Number | 22432-79-7 |

| Molecular Formula | C38H76O2 |

| Molecular Weight | 565.01 g/mol |

| EC Number | 244-994-6 |

| UNII | L79OY42L2G |

| InChIKey | XPRSWAIUFMEQLF-UHFFFAOYSA-N |

Logical Representation of this compound Composition

The chemical structure of this compound is fundamentally derived from its two constituent long-chain molecules. The following diagram illustrates this relationship.

Experimental Protocols

While specific protocols for the synthesis of this compound are not abundantly available in the public domain, a representative procedure can be adapted from the synthesis of similar long-chain wax esters, such as stearyl stearate. Furthermore, analytical methods for the characterization of its constituent fatty acids are well-established.

Representative Synthesis of a Long-Chain Wax Ester (Adapted from Stearyl Stearate Synthesis)

This protocol describes a general method for the esterification of a fatty acid with a fatty alcohol, which can be applied to the synthesis of this compound.

Materials:

-

Arachidic acid

-

Stearyl alcohol

-

Potassium hydroxide (KOH) as a catalyst

-

Diethyl ether (solvent)

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of arachidic acid and stearyl alcohol in diethyl ether.

-

Add a catalytic amount of KOH (e.g., 3% of the total reactant weight).

-

Reflux the reaction mixture for approximately 6 hours.

-

After cooling, wash the mixture with warm distilled water to remove the water-soluble catalyst. The organic layer containing the ester will separate from the aqueous layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent to obtain the crude this compound.

-

Further purification can be achieved by recrystallization.

Analysis of Constituent Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the identity and purity of this compound, it can be hydrolyzed to its constituent fatty acid and alcohol, followed by analysis. The fatty acid component, arachidic acid, can be analyzed by GC-MS after derivatization.

3.2.1. Sample Preparation and Derivatization:

-

Hydrolysis: The this compound sample is first hydrolyzed (saponified) using a strong base (e.g., KOH in methanol) to break the ester bond and liberate arachidic acid and stearyl alcohol.

-

Extraction: The mixture is then acidified, and the free fatty acids are extracted into an organic solvent like iso-octane.

-

Derivatization: For GC-MS analysis, the carboxylic acid group of arachidic acid is derivatized to a more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester - FAME) or a pentafluorobenzyl (PFB) ester. This is commonly achieved by reacting the extracted fatty acid with a reagent like methanolic HCl or pentafluorobenzyl bromide.

3.2.2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Column: A capillary column suitable for fatty acid methyl ester analysis, such as a DB-5ms, is employed.

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

-

Oven Program: A temperature gradient is used to separate the fatty acid esters based on their boiling points. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode. The resulting mass spectra are used to identify the compounds based on their fragmentation patterns, which are then compared to spectral libraries.

The following diagram outlines a general workflow for this analytical procedure.

Biological Context: Signaling Pathways of Constituent Fatty Acids

This compound itself is a relatively inert wax ester. However, upon metabolic breakdown, its constituent saturated fatty acids, stearic acid and arachidic acid, can participate in various cellular signaling pathways. Long-chain fatty acyl-CoA esters, derived from these fatty acids, are recognized as important cellular signaling molecules involved in metabolism and regulation of enzyme activities.

Stearic Acid Signaling

Stearic acid has been shown to influence several signaling cascades, particularly those related to cellular stress and inflammation. For instance, in certain cell types, stearic acid can induce apoptosis through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the endoplasmic reticulum (ER) stress signaling pathways. It can also modulate growth factor signaling by influencing the acylation of G-proteins. The diagram below provides a simplified representation of a signaling pathway influenced by stearic acid.

Arachidic Acid and its Derivatives

Arachidic acid is a precursor to longer-chain saturated fatty acids and can also influence cellular processes. While less studied in signaling than stearic acid, its metabolic products are of interest. For example, arachidonic acid (AA), a polyunsaturated fatty acid that can be synthesized from arachidic acid through elongation and desaturation, is a key precursor to a wide array of signaling molecules called eicosanoids (prostaglandins, thromboxanes, leukotrienes). The arachidonic acid pathway is central to inflammation and immunity. Increased levels of circulating arachidic acid have been associated with a lower risk of certain cardiovascular diseases, suggesting a role for very long-chain saturated fatty acids in metabolic health.

References

- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. | Semantic Scholar [semanticscholar.org]

Stearyl Arachidate: A Comprehensive Technical Review of its Natural Occurrence, Biosynthesis, and Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of stearyl arachidate, a wax ester of significant interest due to its constituent fatty acids, stearic acid and arachidic acid, which are prevalent in natural systems. This document explores the evidence for its natural occurrence, details its biosynthetic pathways, and presents comprehensive experimental protocols for its isolation and characterization. Quantitative data are summarized, and key biochemical and experimental workflows are visualized to facilitate understanding.

Introduction: The Nature of this compound

This compound, with the systematic name octadecyl eicosanoate, is a saturated wax ester formed from the esterification of stearyl alcohol (derived from stearic acid, C18:0) and arachidic acid (C20:0).[1][2] Its chemical formula is C38H76O2, and it has a molecular weight of approximately 565.01 g/mol .[1][2] As a member of the wax ester class, it is a neutral lipid characterized by its high hydrophobicity.[3]

While its constituent components, stearic acid and arachidic acid, are widespread in the plant and animal kingdoms, direct evidence for the natural occurrence of this compound itself is not extensively documented in major natural products databases. However, the presence of its isomer, arachidyl stearate (the ester of arachidyl alcohol and stearic acid), has been reported in the soft coral Heteroxenia ghardaqensis. This finding suggests that long-chain saturated wax esters of similar composition are indeed synthesized in marine organisms, making the natural occurrence of this compound plausible.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing methods for its extraction, purification, and analysis.

| Property | Value | Reference |

| Molecular Formula | C38H76O2 | |

| Molecular Weight | 565.01 g/mol | |

| CAS Number | 22432-79-7 | |

| Appearance | Solid | |

| LIPID MAPS ID | LMFA07010057 | |

| Synonyms | Octadecyl eicosanoate, Stearyl eicosanoate |

Table 1: Physicochemical Properties of this compound

Biosynthesis of this compound

Wax esters are significant storage lipids in various organisms, including bacteria, plants, and marine life. The biosynthesis of this compound follows the general pathway for wax ester production, which involves two primary enzymatic steps.

-

Fatty Acyl-CoA Reduction: A long-chain fatty acyl-CoA, in this case, stearoyl-CoA (C18:0), is reduced to its corresponding fatty alcohol, stearyl alcohol. This reduction is typically catalyzed by a fatty acyl-CoA reductase (FAR).

-

Esterification: The resulting stearyl alcohol is then esterified with another long-chain fatty acyl-CoA, arachidoyl-CoA (C20:0), to form this compound. This reaction is catalyzed by a wax synthase (WS), which may also be a bifunctional enzyme with diacylglycerol acyltransferase (DGAT) activity.

The precursors for this pathway, stearoyl-CoA and arachidoyl-CoA, are derived from de novo fatty acid synthesis and subsequent elongation.

Caption: Biosynthesis of this compound.

Biological Role and Signaling Pathways

As a saturated wax ester, the primary role of this compound in organisms is likely related to energy storage and buoyancy, particularly in marine species. In plants, wax esters contribute to the protective cuticular layer that prevents desiccation and protects against pathogens.

Currently, there is no scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its inert and non-polar nature makes it more suitable for structural and storage functions rather than as a signaling molecule. Research on the biological activities of fatty acids often focuses on their unsaturated and oxygenated derivatives, which can act as precursors to signaling molecules.

Experimental Protocols

The isolation and analysis of this compound from a biological matrix require a multi-step process involving lipid extraction, fractionation, and characterization.

A modified Bligh and Dyer method is commonly used for the efficient extraction of total lipids from biological samples.

Protocol:

-

Homogenize the tissue sample in a chloroform:methanol:water (1:2:0.8 v/v/v) mixture.

-

After a period of agitation, add chloroform and water to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water), which will induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the chloroform layer (containing lipids) from the aqueous-methanolic upper phase.

-

Collect the lower chloroform phase containing the total lipids.

-

Evaporate the solvent under a stream of nitrogen.

Caption: Total Lipid Extraction Workflow.

Solid-phase extraction is an effective method for fractionating the total lipid extract to isolate the wax ester class.

Protocol:

-

Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).

-

Load the total lipid extract onto the cartridge.

-

Elute different lipid classes using solvents of increasing polarity.

-

Wax esters are typically eluted with a low-polarity solvent mixture, such as hexane:diethyl ether (99:1 v/v).

-

Collect the fraction containing the wax esters and evaporate the solvent.

GC-MS is the gold standard for the identification and quantification of wax esters.

Protocol:

-

Sample Preparation: Dissolve the isolated wax ester fraction in a suitable solvent (e.g., hexane or iso-octane).

-

GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating long-chain wax esters.

-

Injection: Inject the sample in splitless mode.

-

Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 20°C/minute.

-

Hold at 280°C for 10 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-700.

-

-

Identification: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum compared to an authentic standard.

Quantitative Data

As the natural occurrence of this compound is not well-documented, there is a lack of quantitative data on its concentration in biological samples. However, the analysis of related fatty acids in various natural sources provides a context for the availability of its precursors.

| Fatty Acid | Natural Source | Typical Concentration Range | Reference |

| Stearic Acid (C18:0) | Palm Oil | 4.4 ± 0.0% | |

| Pumpkin Seeds | 0.81–3.21% | ||

| Arachidic Acid (C20:0) | Pumpkin Seeds | 0.06–0.21% | |

| Coffee Beans | Present |

Table 2: Concentration of Stearic and Arachidic Acids in Select Natural Sources

Conclusion

This compound is a long-chain saturated wax ester with well-defined chemical properties. While its direct isolation from a natural source remains to be definitively reported in widely accessible databases, the prevalence of its constituent fatty acids and the confirmed natural occurrence of its isomer, arachidyl stearate, strongly support the likelihood of its existence in nature, particularly within marine ecosystems. The biosynthetic pathway for this compound is understood to follow the general mechanism of wax ester formation. Established analytical protocols, primarily based on SPE and GC-MS, are available for its unambiguous identification and quantification. Further research, especially in the lipidomics of marine organisms and plant cuticular waxes, is warranted to conclusively establish the natural distribution and biological significance of this compound.

References

The Pivotal Role of Long-Chain Fatty Acid Esters in the Architecture and Function of Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acid esters (LCFAes) are integral components of biological membranes, extending beyond their fundamental role as structural building blocks. These diverse lipid molecules are critical regulators of membrane fluidity, cellular signaling, and protein function. Their dysregulation is increasingly implicated in a range of pathologies, highlighting their significance as both disease biomarkers and therapeutic targets. This technical guide provides an in-depth exploration of the multifaceted functions of LCFAes in biological membranes, presenting quantitative data, detailed experimental protocols for their study, and visual representations of key signaling pathways and experimental workflows.

Introduction: Beyond the Bilayer's Backbone

Biological membranes are dynamic, complex structures primarily composed of a phospholipid bilayer. Embedded within and associated with this bilayer are a vast array of lipids and proteins that dictate the membrane's physical properties and biological functions. Among the crucial lipid constituents are long-chain fatty acid esters, a broad category of molecules where a long-chain fatty acid is linked via an ester bond to another molecule, such as a hydroxy fatty acid or an alcohol.

This guide delves into the core functions of these esters, categorizing their roles into three primary domains:

-

Structural Modulators of the Membrane: Influencing membrane fluidity, thickness, and permeability.

-

Key Players in Cellular Signaling: Acting as signaling molecules themselves or as precursors to potent lipid mediators.

-

Biomarkers and Therapeutic Targets: Reflecting physiological and pathological states and offering potential avenues for drug development.

Structural Roles of Long-Chain Fatty Acid Esters in Membranes

The acyl chain length and degree of saturation of LCFAes are principal determinants of the biophysical properties of cellular membranes. These characteristics directly impact lipid packing, which in turn governs membrane fluidity and the function of embedded proteins.

Modulation of Membrane Fluidity

Membrane fluidity is essential for numerous cellular processes, including signal transduction, ion transport, and membrane trafficking. LCFAes play a significant role in maintaining optimal fluidity.

-

Acyl Chain Length: Longer acyl chains lead to increased van der Waals interactions between adjacent lipid tails, resulting in a more ordered and less fluid membrane. Conversely, shorter chains decrease these interactions, enhancing membrane fluidity.[1][2]

-

Degree of Unsaturation: The presence of double bonds in the acyl chains of unsaturated fatty acid esters introduces kinks, disrupting the tight packing of lipids and thereby increasing membrane fluidity. Saturated fatty acids, lacking these double bonds, pack more densely and decrease fluidity.[3]

Impact on Membrane Thickness and Permeability

The incorporation of very-long-chain fatty acids (VLCFAs) into membrane lipids can significantly increase the thickness of the lipid bilayer.[4] This alteration in thickness can influence the activity of transmembrane proteins and modulate the passive diffusion of small molecules across the membrane. While a thicker, more ordered membrane generally exhibits lower permeability, the precise effects are dependent on the specific lipid composition.

Long-Chain Fatty Acid Esters in Cellular Signaling

LCFAes are not merely passive structural components; they are active participants in a multitude of signaling pathways, regulating processes from inflammation to metabolism.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a relatively recently discovered class of endogenous lipids with potent anti-inflammatory and anti-diabetic properties.[5] They are esters of a fatty acid and a hydroxy fatty acid.

-

Signaling in Glucose Homeostasis: Certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), have been shown to improve glucose tolerance and insulin sensitivity. They can potentiate glucose-stimulated insulin secretion from pancreatic β-cells and enhance glucose uptake in adipocytes.

-

Anti-inflammatory Effects: FAHFAs can attenuate the production of pro-inflammatory cytokines by macrophages.

N-Acyl Ethanolamines (NAEs)

NAEs are a class of lipid mediators that include the endocannabinoid anandamide (N-arachidonoylethanolamine). They are formed from the condensation of a long-chain fatty acid and ethanolamine.

-

Neuromodulation and Pain Perception: Anandamide is a well-known agonist of cannabinoid receptors (CB1 and CB2) in the central nervous system, playing a role in pain sensation, mood, and appetite.

-

Inflammation and Immunity: NAEs can exert anti-inflammatory effects through various receptor-dependent and -independent mechanisms.

Quantitative Data on Long-Chain Fatty Acid Esters

The following tables summarize key quantitative data regarding the effects and presence of LCFAes in biological systems.

Table 1: Effects of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) on Membrane Properties

| VLC-PUFA:DSPC (mol %) | Mean Molecular Area (Ų/molecule) | Compression Modulus Increase (mN/m) | DSPC Flip-Flop Rate Increase |

| 0 (Control) | 47.1 ± 0.7 | - | - |

| 0.1 | 15,000 | 28 | 4-fold |

| 1 | 1,100 | Not reported | Not reported |

| 10 | 91 | Not reported | Not reported |

| Data from a study on VLC-PUFA 32:6 n-3 in 1,2-distearoyl-sn-3-glycero-phosphocholine (DSPC) lipid monolayers. |

Table 2: Concentration of Representative FAHFAs in Human and Mouse Tissues

| FAHFA Isomer | Human Plasma (ng/mL) | Mouse Adipose Tissue (ng/g) |

| 9-PAHSA | ~15-30 | ~50-150 |

| 12-PAHSA | ~5-15 | ~20-80 |

| 9-OAHSA | ~10-25 | ~40-120 |

| Concentrations can vary significantly based on physiological state and analytical methodology. |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of LCFAes. The following sections provide step-by-step protocols for key experimental techniques.

Lipid Extraction and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lipidomics

This protocol provides a general workflow for the extraction and analysis of a broad range of lipids, including LCFAes, from biological samples.

Methodology:

-

Sample Preparation:

-

For tissues, weigh approximately 50 mg and homogenize in a mixture of chloroform:methanol (2:1, v/v).

-

For plasma, use 40 µL and add to the chloroform:methanol mixture.

-

For adherent cells, wash the cell pellet with a rinsing solution and resuspend in the extraction solvent.

-

Include an internal standard mix (e.g., SPLASH LIPIDOMIX) for quantification.

-

-

Lipid Extraction (Folch Method):

-

Vortex the sample homogenate vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

-

Collection and Drying:

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the collected organic phase under a gentle stream of nitrogen gas at 30°C.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol).

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Utilize a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate.

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid classes.

-

-

Data Processing:

-

Process the raw data using software such as MSConvert for file conversion and subsequent analysis with feature detection and alignment tools.

-

Identify and quantify lipids by comparing their mass-to-charge ratios (m/z) and retention times to known standards or lipid databases.

-

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is the gold standard for determining the fatty acid composition of lipids.

Methodology:

-

Lipid Extraction: Extract total lipids from the sample as described in the LC-MS/MS protocol (Section 5.1).

-

Transesterification to FAMEs:

-

To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 80°C for 1 hour to convert fatty acids to their methyl esters.

-

-

FAMEs Extraction:

-

After cooling, add hexane and water to the reaction mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

Sample Preparation for GC-MS:

-

Dry the hexane extract under a stream of nitrogen.

-

Resuspend the FAMEs in a small volume of hexane for injection into the GC-MS.

-

-

GC-MS Conditions:

-

Use a capillary column suitable for FAMEs analysis (e.g., a wax-type or biscyanopropyl phase column).

-

Employ a temperature gradient program to separate FAMEs based on their chain length and degree of unsaturation.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

-

Data Analysis:

-

Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

-

Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.

-

Measurement of Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane, providing a direct measure of membrane fluidity.

Methodology:

-

Sample Labeling:

-

Label the membrane of interest with a lipophilic fluorescent probe (e.g., a fluorescent lipid analog).

-

-

Microscopy Setup:

-

Use a laser-scanning confocal microscope equipped for FRAP experiments.

-

-

FRAP Procedure:

-

Acquire a pre-bleach image of the fluorescently labeled membrane to establish a baseline fluorescence intensity.

-

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the membrane.

-

Acquire a time-lapse series of images of the bleached region at a lower laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity within the ROI over time.

-

Plot the fluorescence recovery curve and fit it to a mathematical model to calculate the diffusion coefficient (D) and the mobile fraction (Mf) of the fluorescent probe. These parameters provide quantitative measures of membrane fluidity.

-

Conclusion and Future Directions

Long-chain fatty acid esters are indispensable players in the structure and function of biological membranes. Their roles as modulators of membrane biophysics, key signaling molecules, and sensitive biomarkers are areas of intense research. The detailed experimental protocols provided in this guide offer a robust framework for investigating the multifaceted contributions of these lipids to cellular physiology and pathology.

Future research will likely focus on elucidating the specific protein targets of signaling LCFAes, understanding the intricate regulation of their biosynthesis and degradation, and exploring their therapeutic potential for a variety of diseases, including metabolic disorders and inflammatory conditions. The continued development of advanced analytical techniques will be paramount in unraveling the full complexity of the membrane lipidome and the critical functions of long-chain fatty acid esters within it.

References

- 1. Synthesis of very long chain fatty acid methyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. lipotype.com [lipotype.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods | Semantic Scholar [semanticscholar.org]

- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]

Stearyl arachidate safety data sheet and handling precautions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for stearyl arachidate (CAS No. 22432-79-7). The information is compiled for professionals in research and drug development who may handle this substance.

Chemical and Physical Properties

This compound is the ester of stearyl alcohol and arachidic acid. It belongs to the class of wax esters, which are generally characterized by their low reactivity and low toxicity.

| Property | Value | Source |

| Molecular Formula | C₃₈H₇₆O₂ | [1][2][3] |

| Molecular Weight | 565.01 g/mol | [1][2] |

| Appearance | Solid | |

| Synonyms | Octadecyl eicosanoate, Stearyl eicosanoate, Arachidic acid stearyl ester | |

| CAS Number | 22432-79-7 |

Hazard Identification and Toxicological Data

This compound is not classified as a hazardous substance according to available data. However, as with any chemical, it should be handled with appropriate care. The primary hazard associated with this compound is the potential for mild irritation upon contact.

Due to the limited availability of specific toxicological data for this compound, this guide presents data for a structurally similar long-chain fatty acid ester, which can be used as a reasonable surrogate for assessing potential hazards. The following tables summarize acute toxicity and irritation data for a comparable substance.

Table 1: Acute Toxicity Data (Surrogate Substance)

| Endpoint | Result | Species | Method |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | OECD Guideline (inferred) |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat | OECD Guideline 404 (inferred) |

Data inferred from studies on glycerides, castor-oil-mono-, hydrogenated, acetates (COMGHA).

Table 2: Irritation Data (Surrogate Substance)

| Endpoint | Result | Species | Method |

| Skin Irritation | Slightly irritating (reversible) | Rabbit | OECD Guideline 404 |

| Eye Irritation | Slightly irritating (reversible) | Rabbit | OECD Guideline |

Data inferred from studies on glycerides, castor-oil-mono-, hydrogenated, acetates (COMGHA).

Experimental Protocols

While specific experimental protocols for this compound were not found, the toxicological assessments for similar long-chain fatty acid esters are typically conducted following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following represents a generalized methodology for acute dermal toxicity testing.

General Protocol: Acute Dermal Toxicity Study (as per OECD 402)

-

Objective: To determine the potential for a substance to cause adverse effects when applied to the skin in a single dose.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old. Both sexes are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Dose Level and Administration: A limit test is often performed first at a dose of 2000 mg/kg body weight. The substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The substance is kept in contact with the skin for 24 hours.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity immediately after dosing and periodically for 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity, and behavior pattern. Body weights are recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated if mortality occurs. If no mortality is observed at the limit dose, the LD50 is determined to be greater than that dose.

Handling Precautions and Personal Protective Equipment

Proper handling of this compound is essential to minimize exposure and ensure a safe working environment. The following logical workflow outlines the recommended handling procedures.

Caption: Logical workflow for handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts may be necessary.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if a large amount is swallowed or if symptoms develop.

Fire Fighting Measures and Storage

Fire Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.

-

Specific Hazards: As a waxy solid, it is combustible. Fire may produce irritating or toxic gases (carbon monoxide, carbon dioxide).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly closed when not in use.

Experimental Workflow and Signaling Pathways

Due to the low toxicity profile of this compound, there are no established signaling pathways associated with its toxicology. The primary biological interaction is expected to be minimal, with any irritation likely resulting from non-specific physical interaction with tissues.

The following diagram illustrates a general workflow for assessing the safety of a new chemical entity like this compound, from initial characterization to risk assessment.

Caption: General experimental workflow for chemical safety assessment.

This guide provides a comprehensive overview based on currently available information. It is crucial to consult the most recent Safety Data Sheet from the supplier before handling this compound and to conduct a thorough risk assessment for any specific experimental procedures.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl arachidate, the ester of stearyl alcohol and arachidic acid, is a waxy solid lipid that is gaining prominence in biochemical applications, primarily as a critical reagent in the formulation of sophisticated drug delivery systems and high-performance cosmetic products. While its direct role as a reactive agent in traditional biochemical assays is not extensively documented, its function as a matrix-forming excipient in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) is a key area of research. This technical guide provides an in-depth exploration of the core biochemical uses of this compound, focusing on its application in drug delivery and cosmetics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant scientific workflows.

Introduction: The Emerging Role of this compound in Formulation Science

This compound (C38H76O2) is a saturated wax ester valued for its biocompatibility, biodegradability, and physicochemical properties that make it an excellent candidate for creating stable lipid-based nanocarriers.[1][2] Its primary application lies in its use as a solid lipid matrix, where it encapsulates active pharmaceutical ingredients (APIs) or cosmetic agents, enabling controlled release, enhanced stability, and improved bioavailability.[3][4] This guide will delve into the technical specifics of harnessing this compound as a key reagent in these advanced formulations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C38H76O2 | [2] |

| Molecular Weight | 565.01 g/mol | |

| CAS Number | 22432-79-7 | |

| Appearance | White waxy solid/flakes | |

| Purity | >99% (research grade) | |

| Storage | Room temperature | |

| Solubility | Insoluble in water |

Core Application: this compound in Lipid Nanoparticle Drug Delivery Systems

The most significant biochemical application of this compound is as a primary matrix component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticles serve as advanced drug delivery vehicles.

Role as a Solid Lipid Matrix

In SLNs and NLCs, this compound provides a solid core that encapsulates the drug, protecting it from degradation and controlling its release profile. The lipid matrix can be engineered to release the drug in response to specific physiological triggers.

Formulation of this compound-Based Nanoparticles

The following experimental protocol outlines a common method for the preparation of SLNs using a lipid matrix that can be composed of or include this compound.

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is adapted from methodologies used for lipids with similar properties, such as stearic acid.

Materials:

-

This compound (or a blend with other lipids)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Co-surfactant (optional, e.g., soy lecithin)

-

Purified water

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Ultrasonicator (probe sonicator)

-

Water bath

-

Magnetic stirrer

-

Particle size analyzer

-

Zeta potential analyzer

-

High-performance liquid chromatography (HPLC) system

Methodology:

-

Preparation of Lipid Phase:

-

Accurately weigh the this compound and the API.

-

Melt the this compound by heating it in a water bath to approximately 5-10°C above its melting point.

-

Disperse the API in the molten lipid under continuous stirring to ensure a homogenous mixture.

-

-

Preparation of Aqueous Phase:

-

Dissolve the surfactant and co-surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Emulsification:

-

Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

-

-

Nanoparticle Formation:

-

Subject the hot pre-emulsion to ultrasonication for 3-5 minutes to reduce the droplet size to the nanometer range.

-

Rapidly cool the resulting nanoemulsion in an ice bath while stirring to solidify the lipid nanoparticles.

-

-

Purification (Optional):

-

The SLN dispersion can be centrifuged or dialyzed to remove excess surfactant and unencapsulated drug.

-

dot

Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles.

Characterization of this compound Nanoparticles

Quantitative analysis is crucial to ensure the quality and efficacy of the formulated nanoparticles.

Table 2: Key Characterization Parameters for this compound SLNs

| Parameter | Method | Typical Values | Significance |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-500 nm, PDI < 0.3 | Affects stability, cellular uptake, and in vivo fate. |

| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV | Indicates colloidal stability; a higher absolute value prevents aggregation. |

| Entrapment Efficiency (EE%) & Drug Loading (DL%) | HPLC | Varies with API | Quantifies the amount of drug successfully encapsulated. |

| In Vitro Drug Release | Dialysis Bag Method | Biphasic: initial burst followed by sustained release | Predicts the drug release profile in a physiological environment. |

| In Vitro Cytotoxicity | MTT Assay on relevant cell lines | IC50 values dependent on API and concentration | Assesses the safety of the nanoparticle formulation. |

This compound in Topical and Cosmetic Formulations

Beyond drug delivery, this compound and similar esters are widely used as emollients and thickening agents in cosmetics and personal care products.

Mechanism of Action as an Emollient

As an emollient, stearyl stearate, a closely related compound, forms a protective, non-greasy film on the skin's surface. This film reduces transepidermal water loss (TEWL), thereby increasing skin hydration and smoothness. This compound is expected to function similarly due to its chemical nature.

Experimental Protocol: Assessment of Skin Permeation using Franz Diffusion Cells

This protocol is a standard method to evaluate the skin penetration of topical formulations.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin

-

Phosphate-buffered saline (PBS) as receptor fluid

-

Topical formulation containing this compound

-

HPLC system for quantification

Methodology:

-

Skin Preparation:

-

Excised skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

-

Experimental Setup:

-

The receptor compartment is filled with PBS, maintained at 37°C, and stirred continuously.

-

A known quantity of the topical formulation is applied to the skin surface in the donor compartment.

-

-

Sampling and Analysis:

-

At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh PBS.

-

The concentration of the active ingredient that has permeated the skin is quantified using HPLC.

-

dot

Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.

Signaling Pathways and Logical Relationships

While this compound itself is not directly implicated as a signaling molecule, the lipid nanoparticles formulated with it can influence cellular signaling pathways. The primary mechanism is through the targeted delivery of APIs that modulate these pathways. For instance, lipid nanoparticles can be designed to deliver mRNA or small molecule inhibitors to specific cells, thereby influencing immune signaling or cancer progression pathways.

dot

Caption: Logical relationship of LNP-mediated modulation of cellular signaling pathways.

Conclusion

This compound serves as a pivotal reagent in modern formulation science, primarily within the realms of drug delivery and cosmetics. Its utility is centered on its role as a solid lipid matrix, enabling the creation of stable and effective nanoparticle systems for the controlled delivery of active compounds. While direct biochemical reactivity in assays is not its primary function, its impact on the bioavailability and efficacy of encapsulated molecules makes it a subject of significant interest for researchers and developers in the pharmaceutical and cosmetic industries. Future research may further elucidate more direct biological interactions of this compound and its metabolites, but its current standing as a key formulation excipient is well-established.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Stearyl Arachidate

Introduction

Stearyl arachidate (also known as octadecyl icosanoate) is a wax ester, a class of lipids known for their use in a variety of industrial and pharmaceutical applications. Structurally, it is the ester formed from stearyl alcohol and arachidic acid. Its properties make it a valuable compound for formulation studies in drug delivery, as an emollient in cosmetics, and as a high-purity standard for analytical applications. This document provides a comprehensive, two-step protocol for the laboratory synthesis of this compound, beginning with the reduction of stearic acid to stearyl alcohol, followed by its esterification with arachidic acid.

Overall Synthesis Scheme

The synthesis is performed in two primary stages:

-

Reduction: Stearic acid is reduced to form stearyl alcohol. This protocol utilizes a catalytic hydrogenation approach.

-

Esterification: The resulting stearyl alcohol is reacted with arachidic acid in a base-catalyzed esterification reaction to yield the final product, this compound.

Protocol 1: Reduction of Stearic Acid to Stearyl Alcohol

This protocol details the conversion of stearic acid to stearyl alcohol via catalytic hydrogenation. The procedure is adapted from established methods for fatty acid reduction.[1]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | >98% | Sigma-Aldrich | |

| Ru-Sn/N-C Catalyst | - | - | - | Custom/Specialty | N-modified carbon support with Ruthenium and Tin. Alternatively, other hydrogenation catalysts like Co/SiO₂ can be used.[2] |

| Hydrogen (H₂) Gas | H₂ | 2.02 | High Purity | Airgas | Use in a well-ventilated area. |

| Water | H₂O | 18.02 | Distilled | Solvent | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR | For drying |

Equipment

-

High-pressure batch reactor (autoclave) with magnetic stirring and temperature control

-

Heating mantle

-

Schlenk line or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware: Round-bottom flasks, beakers, graduated cylinders

-

Filtration apparatus (Büchner funnel, filter paper)

Experimental Procedure

-

Reactor Setup: Add stearic acid (e.g., 56.9 g, 0.2 mol), Ru-Sn/N-C catalyst, and water to the high-pressure reactor.

-

Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove any air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 5 MPa (50 bar).[1]

-

Reaction: Begin stirring and heat the reactor to 140-180°C. Maintain these conditions for the duration of the reaction (typically 4-6 hours, reaction progress can be monitored by TLC or GC).

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a fume hood.

-

Extraction: Open the reactor and transfer the contents to a separatory funnel. Extract the product with diethyl ether.

-

Washing and Drying: Wash the organic layer with distilled water to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude stearyl alcohol.

-

Purification: The product can be further purified by recrystallization from ethanol if necessary. A typical yield for this reduction is approximately 82%.[1]

Protocol 2: Synthesis of this compound via Esterification

This protocol describes the base-catalyzed esterification of the synthesized stearyl alcohol with arachidic acid. The methodology is based on analogous wax ester syntheses.[1]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |

| Stearyl Alcohol | C₁₈H₃₈O | 270.49 | >98% | From Protocol 1 | |

| Arachidic Acid | C₂₀H₄₀O₂ | 312.54 | >99% | Sigma-Aldrich | Also known as icosanoic acid. |

| Potassium Hydroxide (KOH) | KOH | 56.11 | ACS Grade | Fisher Scientific | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR | For drying |

Equipment

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Experimental Procedure

-

Reactant Setup: In a round-bottom flask, dissolve stearyl alcohol (e.g., 40.00 g, 0.148 mol) and arachidic acid (equimolar amount, 46.25 g, 0.148 mol) in diethyl ether (approx. 200 ml).

-